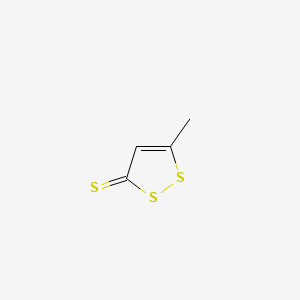

5-Methyl-3H-1,2-dithiole-3-thione

Beschreibung

5-Methyl-3H-1,2-dithiole-3-thione is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms and a thione (C=S) group. This class of compounds is notable for its pseudoaromatic structure, enabling redox activity and interactions with biological targets.

Synthesis of 5-methyl-3H-1,2-dithiole-3-thione involves reacting β-keto esters with elemental sulfur in the presence of phosphorus pentoxide and hexamethyldisiloxane, yielding moderate to good efficiency .

Eigenschaften

CAS-Nummer |

3354-40-3 |

|---|---|

Molekularformel |

C4H4S3 |

Molekulargewicht |

148.3 g/mol |

IUPAC-Name |

5-methyldithiole-3-thione |

InChI |

InChI=1S/C4H4S3/c1-3-2-4(5)7-6-3/h2H,1H3 |

InChI-Schlüssel |

LEPDMIYUICCABX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=S)SS1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3H-1,2-dithiole-3-thione typically involves the reaction of dialkyl malonates, α-enolic dithioesters, or α-enolic dithioic acids with sulfurizing agents such as elemental sulfur or disulfur dichloride . One common method involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene, resulting in the formation of 5-substituted 3H-1,2-dithiole-3-thiones .

Industrial Production Methods

Industrial production methods for 5-Methyl-3H-1,2-dithiole-3-thione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Complex Molecules

5-Methyl-3H-1,2-dithiole-3-thione serves as a crucial building block in the synthesis of more complex sulfur-containing heterocycles. Its ability to undergo oxidation and reduction reactions allows for the formation of various derivatives, which can be utilized in different chemical applications.

Reactivity and Mechanisms

The compound is known to participate in several types of reactions:

- Oxidation: Can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Employing reducing agents like lithium aluminum hydride leads to the formation of thiols or thioethers.

- Substitution: It can undergo nucleophilic substitution reactions under basic conditions.

Biological Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that 5-Methyl-3H-1,2-dithiole-3-thione acts as a potent inducer of antioxidative and anti-inflammatory defenses. It has been shown to elevate levels of key enzymes such as glutathione S-transferase and superoxide dismutase across various tissues, including hepatic and cardiovascular systems . This makes it a candidate for therapeutic interventions in diseases characterized by oxidative stress.

Cancer Chemoprevention

Studies have highlighted the compound's potential in cancer chemoprevention. In experimental models, D3T demonstrated significant inhibition of aflatoxin B1-induced pre-neoplastic lesions. It was found to induce genes involved in detoxification processes, suggesting its role in reducing cancer risk through modulation of metabolic pathways .

Medical Applications

Therapeutic Potentials

5-Methyl-3H-1,2-dithiole-3-thione is being investigated for its pharmacological properties. It has shown promise in:

- Anticancer Activities: Inhibition of tumor growth through various mechanisms.

- Cardiovascular Protection: By inducing protective enzymes that mitigate damage from oxidative stress.

- Neuroprotective Effects: Potentially beneficial in neurodegenerative diseases due to its ability to enhance cellular defenses against oxidative damage .

Industrial Applications

Material Development

In industrial contexts, 5-Methyl-3H-1,2-dithiole-3-thione is utilized in developing materials with unique electronic and optical properties. Its inclusion in polymer matrices can enhance material performance due to its sulfur content and reactivity.

Case Studies

Wirkmechanismus

The mechanism of action of 5-Methyl-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide (H2S), a signaling molecule that regulates various physiological processes . The compound interacts with thiol groups in proteins, leading to the activation of signaling pathways such as the Nrf2/Keap1 pathway, which is involved in the cellular response to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Dithiolethiones share the core 3H-1,2-dithiole-3-thione structure but differ in substituents, leading to divergent biological activities (Table 1).

Table 1: Key Structural and Functional Comparisons

Mechanistic and Pharmacological Differences

- Chemoprevention: Oltipraz elevates glutathione S-transferase (GST) activity via transcriptional upregulation of the Ya subunit, reducing aflatoxin-DNA adducts by 97% in rat liver . ADT and ADTOH lower homocysteine and enhance cysteine/glutathione pools, suggesting utility in cardiovascular and metabolic disorders .

H2S Release :

Ferroptosis Inhibition :

- Lipid Regulation: ADTOH-based fibrates (e.g., compound T1) reduce triglycerides and cholesterol more potently than fenofibrate in hyperlipidemic models .

Limitations and Toxicity

Q & A

Basic Research Questions

Q. What computational methods are validated for predicting the electronic properties of 5-Methyl-3H-1,2-dithiole-3-thione?

- Methodological Answer : Density functional theory (DFT) and ab initio methods (e.g., Hartree-Fock) are widely used to model the electronic structure of 5-methyl-3H-1,2-dithiole-3-thione. These methods calculate bond lengths, charge densities, and energy levels, which correlate well with experimental data. For instance, studies show that DFT/B3LYP with a 6-31G(d) basis set accurately predicts the molecule's geometry, including sulfur-sulfur bond lengths (~2.03 Å) and dihedral angles (~3.3°) . Validation involves comparing computed parameters (e.g., dipole moment, HOMO-LUMO gap) with crystallographic or spectroscopic data to refine functional/basis set choices.

Q. What synthetic strategies are effective for preparing 5-Methyl-3H-1,2-dithiole-3-thione derivatives?

- Methodological Answer : Derivatives are synthesized via enamine intermediates. For example, refluxing methyl 2-oxocyclopentanecarboxylate with piperidine in benzene generates an enamine, which reacts with carbon disulfide and sulfur in tetrahydrofuran (THF) to form the dithiolethione core. Purification involves column chromatography (silica gel, benzene eluent) and recrystallization (methanol), achieving >95% purity verified by GC-MS. Critical parameters include reaction time (1–7 hours for water removal) and stoichiometric control of sulfur (0.19 gram-atom per mole of enamine) .

Q. How is the chemopreventive activity of 5-Methyl-3H-1,2-dithiole-3-thione assessed in vitro?

- Methodological Answer : Induction of phase II enzymes (e.g., glutathione S-transferase) in cell lines (e.g., HepG2 or RINm5F β-cells) is a standard assay. Cells are treated with 5–50 μM of the compound for 24–48 hours, followed by enzyme activity measurement via spectrophotometry. For example, 5-methyl derivatives increase glutathione levels by 2–3-fold compared to controls, with EC₅₀ values determined via dose-response curves. Parallel assays (e.g., Nrf2 nuclear translocation) confirm mechanism specificity .

Advanced Research Questions

Q. How do electron-donating vs. electron-withdrawing substituents affect the reactivity of 5-Methyl-3H-1,2-dithiole-3-thione?

- Methodological Answer : Substituent effects are quantified using Hammett σ constants and DFT-calculated Fukui indices. Methyl groups (electron-donating) increase electron density at the sulfur atoms, enhancing nucleophilic reactivity (e.g., in thiol-disulfide exchange). Conversely, cyano groups (electron-withdrawing) reduce HOMO energy, lowering redox potential. Experimental validation involves cyclic voltammetry to measure oxidation peaks (e.g., −0.45 V vs. SCE for methyl derivatives) and compare with computed ionization potentials .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or protein binding not modeled in silico. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporate solvation (e.g., CPCM model) and protein-ligand docking (e.g., AutoDock Vina) to refine predictions. For example, DFT may overestimate the binding affinity of 5-methyl derivatives to Keap1 by 10–15% due to neglected entropy changes, which are corrected via molecular dynamics (MD) simulations .

Q. How does 5-Methyl-3H-1,2-dithiole-3-thione modulate the Nrf2/ARE pathway compared to oltipraz?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of liver tissues from treated rats identifies differential gene expression. While both compounds upregulate NQO1 and GCLC (glutamate-cysteine ligase), 5-methyl derivatives show weaker induction (1.5-fold vs. 2.5-fold for oltipraz at 30 mg/kg). Pathway enrichment analysis (DAVID/KEGG) reveals unique targets, such as CYP450 isoforms, suggesting divergent off-target effects. Dose-response studies (10–100 mg/kg) and ChIP-seq for Nrf2 binding sites further delineate structure-activity relationships .

Q. What analytical techniques characterize the corrosion inhibition properties of 5-Methyl-3H-1,2-dithiole-3-thione on metals?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 0.5 M H₂SO₄ measure inhibition efficiency (>90% at 10⁻³ M). Surface adsorption is modeled using Langmuir isotherms, with Gibbs free energy (ΔG°ads ≈ −35 kJ/mol) indicating chemisorption. Complementary DFT calculations (e.g., B3LYP/6-311++G(d,p)) simulate adsorption geometries on Cu(111) surfaces, correlating electron donation (from sulfur lone pairs) with protective efficacy .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., International Journal of Chemical Research, Carcinogenesis) over commercial databases.

- Contradictions : Address variability in biological efficacy (e.g., species-specific Nrf2 activation) by cross-referencing in vitro/in vivo models .

- Advanced Tools : Use Gaussian 16 for DFT, PyMol for docking, and OriginPro for electrochemical data fitting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.